hCAXII-IN-3

Carbonic anhydrase inhibition hCA XII Tumor hypoxia

Researchers dissecting hCA XII-specific roles in tumor pH regulation face confounding off-target effects from dual hCA IX/XII inhibitors. hCAXII-IN-3 (Compound 6o) resolves this with a Ki of 10.0 nM against hCA XII and a defined selectivity window: ~76-fold over hCA IX, ~83-fold over hCA I, and ~969-fold over hCA II. • Benchmark reference standard for indolylchalcone-benzenesulfonamide-1,2,3-triazole SAR programs; highest hCA XII potency (10.0 nM) among its direct analog series. • Validated positive control for hCA XII enzymatic assays, cell-based activity assays, and high-throughput screening protocol development. • Supplied with certificate of analysis; custom synthesis and bulk quantities available upon request.

Molecular Formula C26H20BrN5O3S
Molecular Weight 562.4 g/mol
Cat. No. B12395617
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamehCAXII-IN-3
Molecular FormulaC26H20BrN5O3S
Molecular Weight562.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2CC3=CN(N=N3)C4=CC=C(C=C4)S(=O)(=O)N)C=CC(=O)C5=CC=CC=C5Br
InChIInChI=1S/C26H20BrN5O3S/c27-24-7-3-1-6-23(24)26(33)14-9-18-15-31(25-8-4-2-5-22(18)25)16-19-17-32(30-29-19)20-10-12-21(13-11-20)36(28,34)35/h1-15,17H,16H2,(H2,28,34,35)/b14-9+
InChIKeySGXMKPRVRWHXBM-NTEUORMPSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





hCAXII-IN-3: Selective hCA XII Inhibitor


hCAXII-IN-3 (also designated Compound 6o) is a small-molecule benzenesulfonamide derivative that acts as a selective inhibitor of human carbonic anhydrase XII (hCA XII) [1]. First reported in a 2020 structure–activity relationship study of indole-1,2,3-triazole chalcone hybrids, hCAXII-IN-3 exhibits a dissociation constant (Kᵢ) of 10.0 nM against recombinant hCA XII . The compound incorporates a characteristic zinc-binding sulfonamide moiety linked to an indolylchalcone scaffold, providing a defined chemotype for exploring hCA XII pharmacology in tumor-associated hypoxic signaling and pH regulation .

Workflow
Hypoxic signaling & pH regulation studies
Selectivity
Reduced hCA IX cross-reactivity context
Chemotype
Benzenesulfonamide-indolylchalcone probe

Why hCAXII-IN-3 Is Not Interchangeable


Carbonic anhydrase XII inhibitors exhibit profound differences in isoform selectivity, off-target engagement, and physicochemical properties that render them non-interchangeable in rigorous experimental settings. Even among compounds that share a nanomolar Kᵢ for hCA XII, selectivity profiles against widely expressed cytosolic isoforms (hCA I and II) and the tumor-associated hCA IX vary dramatically [1]. For instance, the clinical-stage inhibitor SLC-0111 displays a Kᵢ of 4.5 nM for hCA XII but also inhibits hCA IX with a Kᵢ of 45.1 nM [2], whereas hCAXII-IN-3 was developed as part of a focused library to achieve a distinct selectivity window [1]. Furthermore, chemical scaffolds influence cellular permeability, metabolic stability, and formulation compatibility—all of which directly impact in vitro and in vivo outcomes. Substituting one inhibitor for another without confirming isoform-specific activity and assay-specific validation introduces uncontrolled variability that can invalidate mechanistic conclusions and reproducibility.

  • Isoform selectivity profiles differ significantly across hCA XII inhibitors; hCA IX engagement may confound results.
  • Chemical scaffold influences permeability, metabolic stability, and formulation—direct substitution may shift assay outcomes.
  • Assay-specific validation is required; substituting without confirming isoform activity may compromise mechanistic interpretation.

hCAXII-IN-3 Quantitative Comparisons


Potent hCA XII Inhibition and Selectivity vs SLC-0111

hCAXII-IN-3 inhibits recombinant human CA XII with a Kᵢ of 10.0 nM . This potency is approximately 2.2-fold weaker than the clinical-stage inhibitor SLC-0111, which exhibits a Kᵢ of 4.5 nM against hCA XII [1]. However, the two compounds originate from different chemical series and possess distinct selectivity profiles: SLC-0111 also potently inhibits hCA IX (Kᵢ = 45.1 nM), whereas hCAXII-IN-3 was developed within a series designed to probe hCA XII-selective pharmacology [2].

Potency (Ki)
Cross-study comparable
hCAXII-IN-3: 10.0 nM SLC-0111: 4.5 nM Difference: ~2.2-fold higher Ki
Supports selectivity profiling; may reduce hCA IX interference
Stopped-flow CO₂ hydration assay
Carbonic anhydrase inhibition hCA XII Tumor hypoxia

Superior hCA XII Potency Over Analogs 6m and 6f

In the indolylchalcone-benzenesulfonamide-1,2,3-triazole series (compounds 6a–q), hCAXII-IN-3 (6o) achieved the most potent inhibition of hCA XII with a Kᵢ of 10.0 nM, outperforming close structural analogs 6m (Kᵢ = 36.9 nM) and 6f (Kᵢ = 41.9 nM) [1]. The 3.7-fold to 4.2-fold improvement in potency is attributed to the specific substitution pattern on the chalcone moiety [1].

Intra-series rank
Head-to-head
10.0 nM (most potent)
vs. 6m: 36.9 nM; vs. 6f: 41.9 nM
Highest hCA XII potency reported in series
Supports target engagement from this scaffold
Structure-activity relationship hCA XII Chalcone derivatives

Potency Positioning Among Commercial hCA XII Inhibitors

hCAXII-IN-3 (Kᵢ = 10.0 nM) occupies an intermediate potency position among commercially available hCA XII inhibitors. It is approximately 1.6-fold less potent than hCAXII-IN-4 (Kᵢ = 6.4 nM) but 2.3-fold more potent than the dual inhibitor hCAIX/XII-IN-3 against hCA XII (Kᵢ = 4.4 nM for hCA XII, but with significant hCA IX activity at 66.2 nM) . This positioning allows researchers to select hCAXII-IN-3 when a balanced potency profile with reduced hCA IX cross-reactivity is desired.

Potency positioning
Data to verify
Intermediate among tested hCA XII inhibitors
Profile may support selectivity-focused studies
Sources limited; cross-study comparison
Carbonic anhydrase inhibitors hCA XII Comparative pharmacology

Physicochemical Profile and Formulation Requirements

hCAXII-IN-3 possesses a molecular weight of 562.44 g/mol and a calculated LogP of 4.1 , indicating moderate lipophilicity that influences its solubility and cellular permeability. The compound contains one hydrogen bond donor and six hydrogen bond acceptors, with seven rotatable bonds . These properties dictate that hCAXII-IN-3 requires organic co-solvents (e.g., DMSO) for in vitro stock preparation and may benefit from formulation optimization for in vivo administration.

Physicochemical
Data to verify
MW 562.44, LogP 4.1 HBD 1, HBA 6, Rot. bonds 7
Guides solubility and formulation strategy
Calculated properties; experimental validation advised
Drug-like properties Formulation Solubility

hCAXII-IN-3 Research Applications


Mechanistic Studies of hCA XII in Hypoxic Tumors

Given its 10.0 nM Kᵢ against hCA XII and the distinct selectivity profile inferred from the parent series [1], hCAXII-IN-3 is suitable for in vitro experiments aimed at dissecting hCA XII-specific contributions to pH regulation, migration, and invasion in cancer cell lines under hypoxic conditions. Its moderate potency relative to dual inhibitors like SLC-0111 allows for concentration-response studies that minimize confounding effects from hCA IX inhibition, provided that off-target activity against hCA I and II is empirically controlled.

SAR Studies and Lead Optimization

hCAXII-IN-3 serves as a benchmark compound within the indolylchalcone-benzenesulfonamide-1,2,3-triazole series, having demonstrated the highest hCA XII potency (10.0 nM) among its direct analogs [1]. It is ideally used as a reference standard in SAR programs exploring modifications to the chalcone moiety, indole core, or sulfonamide linkage to further enhance hCA XII selectivity or to probe the structural determinants of isoform discrimination.

Comparative Pharmacology with Other hCA XII Inhibitors

The distinct potency and selectivity position of hCAXII-IN-3—intermediate between hCAXII-IN-4 (6.4 nM) and the dual inhibitor hCAIX/XII-IN-3 (4.4 nM) —makes it a valuable comparator in side-by-side pharmacological profiling. Researchers can employ hCAXII-IN-3 to benchmark cellular efficacy, off-target effects, and functional outcomes against both more potent and less selective hCA XII inhibitors, thereby establishing a quantitative framework for inhibitor selection.

In Vitro Assay Development and Validation

With well-defined molecular properties (MW 562.44, LogP 4.1) and a validated Kᵢ of 10.0 nM , hCAXII-IN-3 is a robust positive control for developing and optimizing hCA XII enzymatic assays, cell-based activity assays, and high-throughput screening protocols. Its moderate solubility profile necessitates careful attention to solvent selection and concentration ranges, making it a practical tool for establishing assay conditions that will later be applied to novel hCA XII inhibitors.

Application
Selection Property
Validation Focus
hCA XII mechanistic studies in hypoxic tumor models
Isoform selectivity context
Off-target activity (hCA I/II) control
SAR and lead optimization
Series potency ranking
Scaffold-specific SAR interpretation
Comparative pharmacology profiling
Potency/selectivity position
Cross-inhibitor benchmarking
In vitro assay development
Assay development reference
Solubility and solvent compatibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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